(5-Bromopyridin-2-yl)methanamine hydrochloride
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Overview
Description
(5-Bromopyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, which is then subjected to a reaction with ammonia or an amine to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, and they typically involve the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include primary amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
(5-Bromopyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride
- (6-Bromopyridin-2-yl)methanamine hydrochloride
- (5-Bromopyridin-3-yl)methanamine
Uniqueness
(5-Bromopyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
(5-bromopyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUYYZYIDJRNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735477 |
Source
|
Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241911-26-1 |
Source
|
Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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